2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-10-3-8-14(9-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)12-4-6-13(21)7-5-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASEQXOQXTVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly referred to as a purine derivative, exhibits significant biological activities due to its structural characteristics. This compound is part of a broader class of heterocyclic compounds known for their pharmacological potential, including antiviral and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.83 g/mol. Its structure features a purine core substituted with a 4-chlorophenyl group and a 3,4-dimethylphenyl group at the 2 and 9 positions respectively. The presence of an 8-oxo functional group and a carboxamide at the 6-position enhances its biological activity by allowing interactions akin to natural nucleobases.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.83 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Antiviral Properties
Research indicates that derivatives of purines, including this compound, have shown promising antiviral activities. For instance, studies have demonstrated efficacy against various viral strains by inhibiting viral replication mechanisms. The compound's structural similarity to natural nucleobases allows it to interfere with nucleic acid metabolism in viruses.
- Mechanism of Action : The compound may act by mimicking purine nucleotides, thereby disrupting viral RNA synthesis.
- Case Study : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against viruses such as HIV and HCV, indicating their potential as antiviral agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. The ability to interact with cellular signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further development in cancer therapy.
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling cascades.
- Research Findings : A study reported that related compounds displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions can enhance efficacy and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased binding affinity to target proteins |
| Dimethyl substitution at position 9 | Enhanced solubility and bioavailability |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Purine-6-Carboxamide Derivatives
Key Observations:
In contrast, the methyl group in is electron-donating, which may reduce binding affinity but improve metabolic stability. The 3,4-dimethylphenyl group at position 9 (target compound) increases steric bulk compared to the 4-fluorophenyl in or 2-methoxyphenyl in , possibly influencing selectivity for larger binding sites.
Polarity and Solubility: The 4-hydroxyphenylamino substituent in introduces hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound’s chloro- and methyl-substituted aromatic rings. The carboxamide at position 7 in alters the molecule’s polarity profile compared to the standard 6-carboxamide configuration.
Biological Implications: The 2,4-dichlorophenyl substituent in may enhance halogen bonding but could also increase toxicity risks due to higher lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
